molecular formula C9H10F2O4S B13555283 4-Fluoro-2-(propan-2-yloxy)phenylfluoranesulfonate

4-Fluoro-2-(propan-2-yloxy)phenylfluoranesulfonate

Cat. No.: B13555283
M. Wt: 252.24 g/mol
InChI Key: SGQLZZPURABXEC-UHFFFAOYSA-N
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Description

4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate is a fluorinated organic compound with the molecular formula C9H11FO2. It is primarily used in research and development settings, particularly in the field of pharmaceuticals and chemical synthesis . This compound is known for its high purity and stability, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate typically involves the reaction of 4-fluoro-2-(propan-2-yloxy)phenol with fluoranesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological activity. The sulfonate group may also play a role in modulating the compound’s solubility and stability, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-(propan-2-yloxy)phenol
  • 2-fluoro-4-(propan-2-yloxy)phenyl aniline
  • 3-fluoro-4-(propan-2-yloxy)phenyl methanol

Uniqueness

4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate is unique due to its combination of a fluorinated aromatic ring and a sulfonate ester group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10F2O4S

Molecular Weight

252.24 g/mol

IUPAC Name

4-fluoro-1-fluorosulfonyloxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H10F2O4S/c1-6(2)14-9-5-7(10)3-4-8(9)15-16(11,12)13/h3-6H,1-2H3

InChI Key

SGQLZZPURABXEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)OS(=O)(=O)F

Origin of Product

United States

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